Quifenadine

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Russian drug

特性

IUPAC Name |

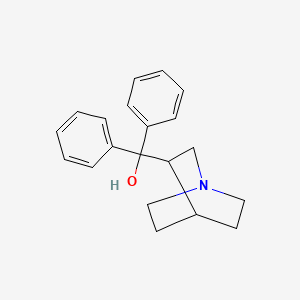

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMAHNDJABQWGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10447-38-8 (hydrochloride) |

Source

|

| Record name | Quifenadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046187 |

Source

|

| Record name | Quifenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-39-9 |

Source

|

| Record name | Quifenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quifenadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quifenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quifenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quifenadine's Mechanism of Action in Histamine-Mediated Pathways: An In-depth Technical Guide

Introduction

Quifenadine, known by its trade name Fenkarol, is a second-generation antihistamine with a unique pharmacological profile that extends beyond simple histamine (B1213489) H1 receptor antagonism.[1][2] Developed in the 1970s, it is primarily available in Russia and other post-Soviet countries for the treatment of various allergic conditions, including allergic rhinitis, urticaria, and angioedema.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its interactions with histamine-mediated pathways and its broader pharmacological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular and cellular activities.

Core Mechanism of Action: A Multi-pronged Approach

This compound's efficacy in managing allergic symptoms stems from a multifaceted mechanism of action that includes:

-

Competitive H1 Receptor Antagonism: The primary mechanism involves blocking the action of histamine at the H1 receptor.

-

Activation of Diamine Oxidase (DAO): Uniquely, this compound also enhances the activity of DAO, the primary enzyme responsible for the degradation of extracellular histamine.

-

Mast Cell Stabilization: Evidence suggests that this compound can inhibit the degranulation of mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators.

-

Anti-inflammatory Effects: The drug exhibits anti-inflammatory properties, potentially through the modulation of signaling pathways like NF-κB.

-

Antiserotonergic and Cholinolytic Activity: this compound also possesses moderate antiserotonin and weak cholinolytic (antimuscarinic) effects.

Quantitative Pharmacological Profile

While extensive quantitative data from publicly accessible, peer-reviewed international journals is limited, the following tables summarize the available information on this compound's binding affinities, enzyme interactions, and pharmacokinetic properties.

Table 1: Receptor and Enzyme Binding/Modulation Profile of this compound

| Target | Action | Quantitative Data (Kᵢ, IC₅₀, EC₅₀) |

| Histamine H1 Receptor | Competitive Antagonist | Kᵢ: Data not available in cited literature. |

| Diamine Oxidase (DAO) | Activator | EC₅₀: Data not available in cited literature. |

| Serotonin Receptors | Antagonist | Kᵢ: Data not available for specific subtypes. |

| Muscarinic Receptors | Weak Antagonist | Kᵢ: Data not available in cited literature. |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Bioavailability | ~45% |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~1 hour |

| Cₘₐₓ (Peak Plasma Concentration) | Data not available. |

| Half-life (t₁/₂) | Data not available. |

| Metabolism | Hepatic |

| Excretion | Renal |

In-depth Look at Key Mechanisms

Histamine H1 Receptor Antagonism

As a competitive antagonist, this compound binds to the H1 receptor without activating it, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects. This blockade mitigates symptoms such as itching, vasodilation, and increased vascular permeability. The quinuclidine (B89598) nucleus within this compound's structure is thought to be crucial for its antihistaminic activity.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Quifenadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine hydrochloride, a second-generation antihistamine, is a selective H1-histamine receptor antagonist with additional antiarrhythmic properties. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is a derivative of quinuclidylcarbinol.[1][2] The hydrochloride salt is the common pharmaceutical form.

-

IUPAC Name: 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride[3]

-

CAS Number: 10447-38-8[1]

-

Molecular Formula: C₂₀H₂₄ClNO[3]

-

Synonyms: Phencarol, Fencarol, Fenatin, quinuclidinyl-3-diphenylcarbinol hydrochloride

The chemical structure of this compound hydrochloride is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 329.86 g/mol | |

| Appearance | Solid powder | |

| Melting Point | 198–202°C (recrystallized) | |

| Dihydrate form: Endothermic peak at 78°C (water loss), melts at 218°C | ||

| Base form: 239°C | ||

| Solubility | Soluble in DMSO. More soluble in organic solvents than in water. | |

| pKa | Strongest Basic: 9; Strongest Acidic: 13.17 | |

| Polymorphism | Exists in three anhydrous forms (A, B, C) and a dihydrate form (DH). Form A is the most thermodynamically stable. |

Experimental Protocols

Synthesis

The synthesis of this compound hydrochloride is typically achieved through a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere.

-

Grignard Reaction: The Grignard reagent is then reacted with a quinuclidine (B89598) derivative, such as methyl 3-quinuclidinecarboxylate, at a controlled temperature.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution to yield the tertiary alcohol, this compound.

-

Salt Formation: this compound free base is dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate this compound hydrochloride.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and quantifying this compound hydrochloride in bulk drug and pharmaceutical formulations.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed.

-

Detection: UV detection at a suitable wavelength.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative identification and separation of this compound from its impurities.

-

Stationary Phase: Silica gel plates are commonly used.

-

Mobile Phase: A mixture of organic solvents, such as chloroform, n-butanol, and ammonium (B1175870) hydroxide, can be used for development.

-

Detection: Visualization can be achieved under UV light or by using a suitable staining reagent like Dragendorff's reagent.

Powder X-ray Diffraction (PXRD)

PXRD is employed to characterize the solid-state properties of this compound hydrochloride, including polymorphism.

-

Sample Preparation: The sample is finely powdered and packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα) is used.

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range.

-

Analysis: The resulting diffractogram is analyzed for characteristic peaks corresponding to different polymorphic forms.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action.

H1 Receptor Antagonism:

This compound is a competitive antagonist of the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation and increased vascular permeability. The H1 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.

Mast Cell Stabilization:

This compound has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.

Diamine Oxidase Activation:

A unique aspect of this compound's mechanism is its ability to activate diamine oxidase, an enzyme responsible for the degradation of histamine. This dual action of blocking histamine effects and promoting its breakdown contributes to its clinical efficacy.

Spectral Data

Conclusion

This compound hydrochloride is a well-characterized second-generation antihistamine with a unique pharmacological profile. This guide provides a foundational understanding of its chemical properties, structure, and analytical methodologies. For drug development and research purposes, it is imperative to perform comprehensive in-house characterization and validation.

References

The Biological Activity of Quifenadine: A Second-Generation Antihistamine with a Dual Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quifenadine (marketed as Fenkarol) is a second-generation antihistamine distinguished by its unique dual mechanism of action that involves both the blockade of histamine (B1213489) H1 receptors and the activation of diamine oxidase, the primary enzyme responsible for histamine degradation.[1] This dual activity potentially offers enhanced efficacy in patient populations that may be less responsive to conventional antihistamines. As a second-generation agent, this compound exhibits a favorable safety profile with a reduced sedative effect compared to first-generation antihistamines due to its limited ability to cross the blood-brain barrier.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetic profile, and clinical efficacy, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through four subtypes of G-protein coupled receptors (GPCRs), with the H1 receptor being pivotal in the manifestation of allergic symptoms.[4] Second-generation H1 antihistamines were developed to offer a safer alternative to their first-generation predecessors by minimizing central nervous system side effects such as sedation and cognitive impairment.[3] this compound, a quinuclidine (B89598) derivative, is a notable member of this class, primarily marketed in post-Soviet countries. Its distinctive ability to not only block H1 receptors but also to enhance the catabolism of histamine sets it apart from other antihistamines and warrants a detailed examination of its biological properties.

Mechanism of Action

This compound's therapeutic effect is rooted in a two-pronged approach to mitigating histamine-mediated pathophysiology.

H1 Receptor Antagonism

As a competitive antagonist of the histamine H1 receptor, this compound binds to the receptor, preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms. The H1 receptor is a Gq/11-coupled GPCR. Upon histamine binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory cytokines and adhesion molecules. By blocking the H1 receptor, this compound effectively inhibits this entire pathway.

Signaling Pathway of H1 Receptor Activation and Inhibition by this compound

Caption: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Activation of Diamine Oxidase (DAO)

A distinctive feature of this compound is its ability to activate diamine oxidase (DAO), the primary enzyme responsible for the metabolic degradation of extracellular histamine. By enhancing DAO activity, this compound reduces the overall histamine load in the body, which may contribute to its efficacy, particularly in individuals with histamine intolerance or in conditions with high histamine release. This dual mechanism of receptor blockade and enhanced histamine clearance is unique among second-generation antihistamines.

Dual Mechanism of this compound

References

Investigating the In Vitro Anti-Inflammatory Effects of Quifenadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, a second-generation H1-antihistamine, is recognized for its therapeutic efficacy in allergic conditions. Beyond its primary histamine (B1213489) receptor antagonism, emerging evidence suggests that this compound possesses broader anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro methodologies to investigate and quantify the anti-inflammatory effects of this compound. The guide details experimental protocols for key assays, summarizes available data, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, enabling a thorough in vitro evaluation of this compound's anti-inflammatory potential.

Introduction to this compound and its Anti-Inflammatory Potential

This compound (often marketed as Fenkarol) is a selective H1-histamine receptor antagonist used in the management of various allergic disorders.[1] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with minimal sedative effects.[2] Its anti-allergic action is primarily attributed to the competitive inhibition of histamine binding to H1 receptors.[2]

However, the therapeutic benefits of second-generation antihistamines often extend beyond simple H1-receptor blockade.[3][4] Many compounds in this class, including this compound, demonstrate direct anti-inflammatory effects by modulating the activity of immune cells and interfering with inflammatory signaling cascades. The known anti-inflammatory mechanisms of this compound and other second-generation antihistamines include:

-

Mast Cell and Basophil Stabilization: Inhibition of the release of histamine, leukotrienes, and other pro-inflammatory mediators from mast cells and basophils upon immunological stimulation.

-

Modulation of Cytokine Production: Suppression of the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

-

Inhibition of Inflammatory Cell Recruitment: Downregulation of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), on epithelial cells, which is crucial for the infiltration of inflammatory cells like eosinophils.

-

Interference with Pro-inflammatory Signaling Pathways: Attenuation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

This guide will provide the experimental framework to dissect and quantify these anti-inflammatory properties of this compound in a controlled in vitro setting.

Quantitative Data on Anti-Inflammatory Effects

While specific quantitative in vitro data for this compound's anti-inflammatory effects are not extensively published in publicly accessible English literature, its known mechanisms of action and comparative data from other second-generation H1-antihistamines provide a strong basis for its evaluation. The following tables summarize the expected anti-inflammatory activities of this compound and provide comparative IC50 values for other well-characterized antihistamines.

Table 1: this compound - Summary of In Vitro Anti-Inflammatory Activities

| Target/Assay | Cell Type | Stimulus | Observed Effect of this compound | Reference |

| Mediator Release | Mast cells, Basophils | IgE-mediated | Inhibition of histamine and leukotriene release | |

| Cytokine Production | Not Specified | Not Specified | Implied reduction based on class effect | |

| Adhesion Molecule Expression | Epithelial cells | Not Specified | Implied reduction based on class effect | |

| NF-κB Activation | Not Specified | Not Specified | Implied inhibition based on class effect |

Table 2: Comparative In Vitro Anti-Inflammatory Activity of Second-Generation H1-Antihistamines

| Antihistamine | Assay | Cell Type | IC50 Value | Reference |

| Azelastine | TNF-α Release | Nasal Polyp Cells | 6.2 µmol/L | |

| Terfenadine | TNF-α Release | Nasal Polyp Cells | 4.3 µmol/L | |

| Terfenadine | ICAM-1 Expression | Conjunctival Epithelial Cells | 1 µg/mL | |

| Fexofenadine | ICAM-1 Expression | Conjunctival Epithelial Cells | 50 µg/mL | |

| Desloratadine | TNF-α Release | Mast Cells | Dose-dependent inhibition | |

| Desloratadine | IL-4 and IL-13 Secretion | Basophils | More potent than histamine and LTC4 inhibition | |

| Cetirizine | Eosinophil Survival (IL-5 induced) | Human Eosinophils | Significant inhibition at 100 µM |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the ability of this compound to stabilize mast cells and prevent the release of granular contents, using β-hexosaminidase as a marker for degranulation.

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for mast cells.

-

Principle: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE. Cross-linking of the IgE receptors with DNP-human serum albumin (HSA) triggers degranulation. The amount of β-hexosaminidase released into the supernatant is measured colorimetrically.

Protocol:

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Sensitization: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. The following day, sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

-

This compound Treatment: Wash the sensitized cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) in Tyrode's buffer for 1 hour at 37°C.

-

Stimulation: Induce degranulation by adding DNP-HSA to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

β-Hexosaminidase Assay:

-

In a new 96-well plate, add 50 µL of the collected supernatant to each well.

-

Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 200 µL of stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

-

Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition of β-hexosaminidase release for each this compound concentration compared to the vehicle-treated, stimulated control.

LPS-Induced Cytokine Release Assay

This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in macrophages, leading to the production and release of various cytokines. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Differentiation (for THP-1):

-

Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours.

-

-

Plating: Seed the macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample and calculate the percentage of inhibition for each this compound concentration.

Western Blot Analysis of NF-κB Signaling Pathway

This experiment investigates the effect of this compound on the activation of the NF-κB signaling pathway by examining the phosphorylation and degradation of key proteins in the cascade.

-

Principle: In the canonical NF-κB pathway, stimulation (e.g., by LPS) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Western blotting is used to detect the levels of total and phosphorylated IκBα and p65.

Protocol:

-

Cell Culture and Treatment: Culture and treat macrophages with this compound and LPS as described in the cytokine release assay protocol (Section 3.2), but for a shorter stimulation time (e.g., 30 minutes) to capture the phosphorylation events.

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

-

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through its interaction with key inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. This compound, like other second-generation antihistamines, is thought to inhibit this pathway.

Histamine H1 Receptor Signaling and Mast Cell Degranulation

This compound's primary mechanism of action is the blockade of the H1 receptor, which prevents histamine-induced inflammation. It also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators.

Conclusion

This compound exhibits a promising profile as an anti-inflammatory agent, extending beyond its established role as an H1-antihistamine. The in vitro methodologies detailed in this guide provide a robust framework for the systematic investigation of its anti-inflammatory properties. By employing assays that probe mast cell stabilization, cytokine release, and the modulation of key signaling pathways such as NF-κB, researchers can generate the quantitative data necessary to fully characterize the anti-inflammatory potential of this compound. Such studies are crucial for elucidating its complete pharmacological profile and may support the expansion of its therapeutic applications in inflammatory and allergic diseases. This guide serves as a foundational resource to facilitate these important research endeavors.

References

- 1. Is this compound an antihistamine of the first generation? Do we know everything… - Sychev - Russian Journal of Allergy [rusalljournal.ru]

- 2. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 3. researchgate.net [researchgate.net]

- 4. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antiarrhythmic Properties of Quifenadine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quifenadine (Fenkarol), a second-generation H1-antihistamine primarily marketed in post-Soviet countries, has demonstrated antiarrhythmic properties in preclinical and clinical settings. This technical guide provides a comprehensive overview of the available preclinical research on this compound's effects on cardiac electrophysiology. While direct quantitative data on this compound's interaction with specific cardiac ion channels is limited in publicly accessible literature, this paper synthesizes the existing evidence from in vivo arrhythmia models and draws parallels with other H1-antihistamines to elucidate its potential mechanisms of action. This document summarizes key findings, details relevant experimental protocols, and presents signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a quinuclidine (B89598) derivative with established efficacy as an H1-antihistamine.[1] Beyond its primary indication, emerging evidence suggests a potential role for this compound in the management of cardiac arrhythmias. Clinical observations in pediatric patients have shown its efficacy in reducing premature beats, suggesting a direct or indirect effect on cardiac electrophysiology.[2][3][4] Preclinical studies, though not extensively published in English literature, have begun to explore these effects in various animal models of arrhythmia. This whitepaper aims to consolidate the existing preclinical data and provide a framework for understanding the antiarrhythmic potential of this compound.

In Vivo Preclinical Studies

An important preclinical study on the antiarrhythmic effects of this compound (referred to as Phencarol) was conducted in non-anesthetized rabbits.[2] The study investigated the efficacy of a 5 mg/kg intravenous dose of this compound in various chemically induced arrhythmia models.

Table 1: Summary of this compound's Efficacy in Preclinical Arrhythmia Models

| Arrhythmia Model | Inducing Agent | Species | This compound Dose (IV) | Outcome | Efficacy |

| Calcium Chloride-induced | Calcium Chloride | Rabbit | 5 mg/kg | Protective | Effective |

| Adrenaline-induced | Adrenaline | Rabbit | 5 mg/kg | Protective | Effective |

| Strophanthine-induced | Strophanthine | Rabbit | 5 mg/kg | Protective | Effective |

| Aconitine-induced | Aconitine (B1665448) | Rabbit | 5 mg/kg | No influence | Ineffective |

Data sourced from an abstract of a Russian-language publication.

The results indicate that this compound is effective against arrhythmias induced by calcium overload and adrenergic stimulation. Notably, the study also reported that this compound did not exhibit any cardiodepressive effects at the tested dose.

Potential Mechanisms of Antiarrhythmic Action

The precise molecular mechanisms underlying this compound's antiarrhythmic effects are not fully elucidated. However, based on its chemical structure and the known electrophysiological effects of other H1-antihistamines, several potential mechanisms can be proposed.

Ion Channel Modulation

-

Potassium Channels (e.g., IKr, IKs, hERG): Blockade of the rapid component of the delayed rectifier potassium current (IKr), often mediated by the hERG channel, is a common mechanism for class III antiarrhythmic drugs, leading to a prolongation of the action potential duration (APD).

-

Calcium Channels (e.g., ICa,L): L-type calcium channel blockers (Class IV antiarrhythmics) can slow the heart rate and conduction.

-

Sodium Channels (e.g., INa): Sodium channel blockers (Class I antiarrhythmics) reduce the rate of depolarization of the cardiac action potential.

Table 2: Electrophysiological Effects of Terfenadine (B1681261) on Cardiac Ion Channels (for contextual understanding)

| Ion Channel | Preparation | IC50 | Effect | Reference |

| hERG (IKr) | Xenopus oocytes | 350 nM | Blockade | |

| IKr | Rabbit ventricular myocytes | 96 ± 15 nM | Blockade | |

| IKs | Guinea-pig ventricular myocytes | >10 µM | Weak Blockade | |

| ICa,L | Rat ventricular myocytes | 142 nM | Inhibition | |

| ICa | Human atrial myocytes | 185 nM | Inhibition |

This data is for Terfenadine and is provided for context. Similar studies on this compound are needed to confirm its specific ion channel effects.

Antihistaminic and Other Properties

The primary mechanism of action of this compound is as an H1-receptor antagonist. Additionally, it has been suggested that this compound can reduce histamine (B1213489) levels in tissues by activating the enzyme diamine oxidase. Histamine can exert pro-arrhythmic effects in the heart; therefore, by blocking its action and reducing its concentration, this compound may indirectly contribute to its antiarrhythmic properties.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the models cited, the following are general methodologies that would be employed.

In Vivo Arrhythmia Induction Models in Rabbits

-

Objective: To assess the efficacy of a test compound in preventing or terminating chemically-induced cardiac arrhythmias in an in vivo setting.

-

Animal Model: Non-anesthetized rabbits are often used for these studies to avoid the confounding effects of anesthesia on cardiac electrophysiology.

-

Procedure:

-

Animal Preparation: Animals are acclimatized to the laboratory environment. Catheters are surgically implanted for drug administration and blood pressure monitoring, and ECG electrodes are placed to record cardiac activity.

-

Arrhythmia Induction:

-

Calcium Chloride Model: A solution of calcium chloride is infused intravenously to induce ventricular arrhythmias.

-

Adrenaline Model: Adrenaline (epinephrine) is administered to induce adrenergically-mediated arrhythmias.

-

Strophanthine (Ouabain) Model: A cardiac glycoside like strophanthine is infused to induce arrhythmias by inhibiting the Na+/K+ pump.

-

Aconitine Model: Aconitine is administered to induce arrhythmias by persistently activating sodium channels.

-

-

Drug Administration: this compound (e.g., 5 mg/kg) or vehicle is administered intravenously before or after the induction of arrhythmia.

-

Data Collection and Analysis: Continuous ECG recordings are monitored for the onset, duration, and severity of arrhythmias. Parameters such as heart rate, blood pressure, and ECG intervals (PR, QRS, QT) are analyzed.

-

Patch-Clamp Electrophysiology

-

Objective: To determine the effect of a test compound on specific cardiac ion channels.

-

Preparation: Isolated cardiomyocytes from animal models (e.g., guinea pig, rabbit) or cell lines stably expressing specific human ion channels (e.g., HEK293 cells expressing hERG).

-

Procedure:

-

Cell Isolation/Culture: Cardiomyocytes are enzymatically isolated from cardiac tissue, or cell lines are cultured under standard conditions.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to isolate and record the currents flowing through different ion channels (e.g., IKr, IKs, ICa,L, INa).

-

Drug Application: this compound at various concentrations is applied to the cell via the perfusion system.

-

Data Analysis: The effect of the drug on the amplitude and kinetics of the ion channel currents is measured. Concentration-response curves are generated to determine the IC50 value.

-

Visualizations

Signaling Pathways and Workflows

Caption: Potential mechanisms of this compound's antiarrhythmic action.

Caption: General workflow for in vivo preclinical arrhythmia models.

Discussion and Future Directions

The available preclinical evidence, although limited, suggests that this compound possesses antiarrhythmic properties, particularly against arrhythmias with underlying calcium overload or adrenergic triggers. Its lack of efficacy in the aconitine model suggests that it may not be a potent sodium channel blocker. The favorable safety profile, with no reported cardiodepressive effects in the preclinical model, is a significant advantage.

To fully characterize the antiarrhythmic profile of this compound and establish its potential as a novel antiarrhythmic agent, further preclinical research is imperative. Key areas for future investigation include:

-

In-depth Electrophysiological Studies: Comprehensive patch-clamp studies on a range of cardiac ion channels (hERG, IKs, ICa,L, INa) are crucial to determine the specific ion channel targets of this compound and to quantify its potency (IC50 values).

-

Action Potential Studies: Investigating the effects of this compound on the action potential duration and other parameters in isolated cardiac tissues (e.g., Purkinje fibers, ventricular and atrial muscle) will provide a more integrated view of its electrophysiological effects.

-

Broader Range of Arrhythmia Models: Evaluating this compound in other preclinical arrhythmia models, such as those involving ischemia-reperfusion or genetic predispositions, would broaden the understanding of its therapeutic potential.

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the pharmacokinetic profile of this compound in relevant animal models are needed to correlate plasma concentrations with its antiarrhythmic effects.

Conclusion

This compound demonstrates promising antiarrhythmic properties in preclinical models. While its exact mechanism of action remains to be fully elucidated, it is likely a multifactorial effect involving modulation of cardiac ion channels and its inherent antihistaminic properties. The current data supports the continued investigation of this compound as a potential antiarrhythmic agent. Rigorous preclinical electrophysiological and pharmacological studies are warranted to fully characterize its profile and guide future clinical development.

References

- 1. Loratadine blockade of K(+) channels in human heart: comparison with terfenadine under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiarrhythmic properties of this compound, H1-histamine receptor blocker in children with premature beats: a randomized controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Quifenadine's Efficacy in Preclinical Models of Allergic Rhinitis and Urticaria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine (often marketed as Phencarol) is a second-generation H1-antihistamine that distinguishes itself through a multi-faceted mechanism of action. Beyond its primary role as a competitive antagonist of histamine (B1213489) H1 receptors, this compound exhibits notable anti-inflammatory and mast cell-stabilizing properties.[1] These attributes make it a compound of significant interest for the management of allergic conditions such as allergic rhinitis and urticaria. This technical guide provides an in-depth analysis of this compound's efficacy as demonstrated in established animal models of these diseases, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effects in allergic rhinitis and urticaria stem from a combination of activities:

-

H1 Receptor Antagonism: By competitively blocking histamine H1 receptors, this compound prevents histamine-induced symptoms like itching, swelling, and vasodilation.[1]

-

Mast Cell Stabilization: this compound has been shown to stabilize mast cells, thereby reducing the release of histamine and other pro-inflammatory mediators upon allergen exposure.[1]

-

Anti-inflammatory Effects: The anti-inflammatory properties of this compound contribute to its overall efficacy by mitigating the severity of allergic reactions.[1] It is suggested that these effects may be mediated through the modulation of signaling pathways such as the NF-κB immune response transcription factor.[1]

Efficacy in Animal Models of Allergic Rhinitis

The ovalbumin (OVA)-sensitized guinea pig is a widely accepted and utilized model for studying allergic rhinitis, as it recapitulates key features of the human disease, including sneezing, nasal discharge, and inflammatory cell infiltration.

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

A standard protocol for inducing allergic rhinitis in guinea pigs involves the following steps:

-

Sensitization: Guinea pigs are sensitized to ovalbumin, a common allergen used in experimental models. This is typically achieved through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (B78521) to enhance the immune response. A typical sensitization schedule might involve injections on multiple days over a period of two to three weeks.

-

Challenge: Following the sensitization period, the animals are challenged with an intranasal administration of OVA solution to elicit an allergic reaction in the nasal passages.

-

Symptom Assessment: Allergic rhinitis symptoms are then quantified by observing and scoring the frequency of sneezing and nasal rubbing, and the severity of nasal discharge. A total symptom score is often used to assess the overall severity of the allergic response.

-

Histopathological Analysis: After the observation period, nasal tissues can be collected for histopathological examination to assess the infiltration of inflammatory cells, such as eosinophils, into the nasal mucosa.

-

Biochemical Analysis: Nasal lavage fluid can be collected to measure the levels of inflammatory mediators, such as histamine and cytokines (e.g., IL-4).

Quantitative Data on this compound's Efficacy

Efficacy in Animal Models of Urticaria

Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study localized allergic reactions, such as those seen in urticaria. This model is particularly useful for evaluating the efficacy of drugs that inhibit mast cell degranulation and the subsequent release of inflammatory mediators.

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats or Mice

The PCA model is typically established as follows:

-

Passive Sensitization: Animals, often rats or mice, are passively sensitized by an intradermal injection of IgE antibodies specific to a particular antigen (e.g., dinitrophenyl - DNP).

-

Latent Period: A latent period of 24 to 72 hours allows the injected IgE antibodies to bind to high-affinity FcεRI receptors on the surface of mast cells in the skin.

-

Antigen Challenge and Dye Administration: The animals are then challenged with an intravenous injection of the specific antigen (e.g., DNP-HSA) along with a vital dye, such as Evans blue.

-

Measurement of Vascular Permeability: The antigen-IgE interaction on the mast cell surface triggers degranulation and the release of vasoactive mediators, leading to increased vascular permeability. This is visualized and quantified by the extravasation of the Evans blue dye into the surrounding tissue at the site of the intradermal injection. The amount of dye that has leaked into the tissue can be extracted and measured spectrophotometrically to provide a quantitative measure of the allergic reaction.

-

Assessment of Inhibition: The efficacy of a test compound, such as this compound, is determined by its ability to reduce the amount of dye extravasation compared to a control group.

Quantitative Data on this compound's Efficacy

Direct quantitative data on the dose-dependent effects of this compound in the PCA model for urticaria are not extensively detailed in the available English-language scientific literature. However, the known mast cell-stabilizing properties of this compound suggest it would be effective in this model. The PCA model has been successfully used to demonstrate the inhibitory effects of other anti-allergic compounds on mast cell degranulation.

Signaling Pathways and Molecular Mechanisms

This compound's anti-inflammatory effects are thought to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In the context of an allergic reaction, the binding of an allergen to IgE on mast cells initiates a signaling cascade that leads to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. The released NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory genes.

Experimental Workflow for Investigating NF-κB Inhibition

Caption: Workflow for assessing this compound's effect on NF-κB.

This compound's Proposed Action on the NF-κB Signaling Pathway

Caption: this compound's potential modulation of the NF-κB pathway.

Conclusion

The available evidence strongly suggests that this compound is an effective agent for the treatment of allergic rhinitis and urticaria, owing to its combined H1-antihistaminic, mast cell-stabilizing, and anti-inflammatory activities. While detailed quantitative data and specific experimental protocols for this compound in standardized animal models are not abundantly present in the English-language literature, its known pharmacological profile aligns with the mechanisms of action that have proven effective for other second-generation antihistamines in these models. Further research, potentially including head-to-head comparative studies in these well-established animal models, would be beneficial to more precisely quantify its efficacy and further elucidate its molecular mechanisms of action, particularly its impact on the NF-κB signaling pathway. Such studies would provide valuable data for drug development professionals and researchers in the field of allergy and immunology.

References

Potential Applications of Quifenadine in Pediatric Cardiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, a second-generation H1-antihistamine, has demonstrated potential beyond its traditional use in allergic conditions, with emerging evidence suggesting a role in pediatric cardiology. This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical findings, and clinical data, focusing on its prospective applications in pediatric cardiac research. The primary focus lies in its antiarrhythmic properties, with additional exploration into its potential anti-inflammatory effects in the context of cardiac disease. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation into this promising compound.

Introduction

This compound is a quinuclidine (B89598) derivative that functions as a competitive antagonist of H1 histamine (B1213489) receptors.[1] Unlike first-generation antihistamines, it exhibits a more favorable safety profile with reduced sedative effects.[2] Beyond its established efficacy in treating allergic rhinitis and urticaria, this compound possesses a unique dual mechanism of action that includes not only H1-receptor blockade but also the activation of diamine oxidase, an enzyme responsible for the degradation of endogenous histamine.[1][3] This multifaceted activity, coupled with emerging evidence of its influence on cardiac ion channels, has prompted investigation into its cardiovascular applications.[1] In pediatric cardiology, where therapeutic options can be limited and safety is paramount, this compound presents a compelling area of research, particularly in the management of arrhythmias and potentially inflammatory cardiac conditions.

Mechanism of Action in the Cardiovascular System

This compound's cardiovascular effects are thought to be multifactorial, stemming from its antihistaminic properties and its direct influence on cardiac electrophysiology.

H1-Receptor Blockade and Anti-inflammatory Effects

Histamine, a key mediator in allergic and inflammatory responses, can exert various effects on the cardiovascular system. Stimulation of H1 receptors in the heart can lead to increased vascular permeability and may contribute to pro-arrhythmic conditions. By competitively blocking these receptors, this compound mitigates the downstream effects of histamine. Furthermore, some second-generation antihistamines have demonstrated anti-inflammatory properties. This suggests a potential therapeutic role for this compound in inflammatory cardiac conditions such as myocarditis, where histamine-releasing mast cells are implicated in the inflammatory cascade.

Modulation of Cardiac Ion Channels

The antiarrhythmic properties of this compound are likely attributable to its interaction with key cardiac ion channels. While direct electrophysiological studies on this compound are limited, research on other H1-antihistamines, particularly terfenadine (B1681261) and astemizole, provides valuable insights into a potential class effect. These studies suggest that this compound may influence:

-

Potassium Channels: A primary mechanism of arrhythmogenesis for some antihistamines is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). Blockade of this channel can prolong the cardiac action potential and the QT interval, a risk factor for life-threatening arrhythmias. However, the available clinical data on this compound in children indicates no significant QT prolongation. It is hypothesized that the quinuclidine nucleus in this compound's structure may interact with potassium channels.

-

Calcium Channels: this compound has been suggested to act as a calcium channel blocker. By inhibiting the influx of calcium into cardiomyocytes, it could potentially reduce cardiac contractility and excitability, contributing to its antiarrhythmic effect.

-

Sodium Channels: The quinuclidine nucleus of this compound may also interact with sodium channels, potentially slowing conduction and further contributing to its antiarrhythmic properties.

Potential Applications in Pediatric Cardiology Research

Antiarrhythmic Therapy

The most well-documented potential application of this compound in pediatric cardiology is in the management of cardiac arrhythmias, specifically premature beats (PBs).

A randomized controlled pilot trial by Makarov et al. provides the most significant clinical evidence to date. This study compared the efficacy and safety of this compound with the conventional antiarrhythmic drug amiodarone (B1667116) in children with frequent PBs.

The key findings from the Makarov et al. study are summarized in the tables below for easy comparison.

Table 1: Efficacy of this compound vs. Amiodarone in Children with Premature Beats

| Outcome Measure | This compound (n=54) | Amiodarone (n=50) | P-value |

| Full Antiarrhythmic Efficacy | |||

| (≥75% reduction in PBs from baseline) | 43% (23/54) | 74% (37/50) | 0.02 |

| Mean Frequency of PBs (per hour) | |||

| Baseline | 562 ± 61 | 597 ± 78 | NS |

| Heart Rate (beats/min) | |||

| Daytime | 88.5 ± 8.4 | 79.6 ± 7.8 | 0.04 |

| Nighttime | 67.3 ± 6.2 | 56.1 ± 5.7 | 0.04 |

Table 2: Safety Profile of this compound vs. Amiodarone

| Adverse Event | This compound (n=54) | Amiodarone (n=50) |

| Incidence of Side Effects | 2% | 40% |

| Reported Side Effects | Drowsiness, Headache | Not specified |

These results suggest that while this compound may be less potent than amiodarone in suppressing premature beats, it has a significantly better safety profile, which is a critical consideration in pediatric populations. The study also noted that this compound was particularly beneficial in children with supraventricular PBs and those with bradycardia.

Inflammatory Cardiac Conditions

Given the anti-inflammatory potential of H1-antihistamines, this compound could be a candidate for investigation in pediatric inflammatory heart diseases such as myocarditis. Myocarditis in children is often triggered by viral infections and involves an inflammatory response that can damage the heart muscle. The ability of antihistamines to modulate the inflammatory response by blocking histamine effects could be beneficial in this context.

Further research is warranted to explore the effects of this compound on inflammatory markers, myocardial function, and clinical outcomes in animal models of pediatric myocarditis.

Experimental Protocols

Clinical Trial of this compound for Pediatric Arrhythmia

The following is a description of the methodology used in the key clinical trial investigating this compound for pediatric premature beats, based on the publication by Makarov et al.

-

Study Design: A randomized, controlled, open-label pilot study.

-

Participants: 104 children (mean age 10.8 ± 3.2 years) with frequent premature beats (ventricular, n=65; supraventricular, n=39).

-

Intervention:

-

This compound group (n=54): 2 mg/kg/day for 2 weeks.

-

Amiodarone group (n=50): 9 mg/kg/day for 2 weeks.

-

-

Primary Outcome: Full antiarrhythmic efficacy, defined as a ≥75% reduction in the number of premature beats from baseline.

-

Monitoring: 24-hour Holter monitoring was performed three times for each patient:

-

At baseline (before randomization).

-

At 14-28 days after randomization (during or immediately after treatment).

-

During follow-up at 2-3 months.

-

24-Hour Holter Monitoring in Pediatric Patients

This is a standard non-invasive procedure used to continuously record the heart's electrical activity.

-

Procedure:

-

Electrodes (small adhesive patches) are attached to the child's chest.

-

The electrodes are connected by wires to a small, portable recording device (the Holter monitor).

-

The monitor is worn in a pouch, typically around the neck or waist, for 24 hours.

-

Parents or guardians are instructed to keep a diary of the child's activities and any symptoms experienced during the monitoring period.

-

After 24 hours, the monitor is returned, and the recorded data is analyzed by a cardiologist to identify any arrhythmias or other abnormalities.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound research in pediatric cardiology.

Caption: Proposed multifaceted mechanism of action of this compound.

Caption: Workflow for a pediatric antiarrhythmia clinical trial.

Future Directions and Conclusion

This compound shows considerable promise as a subject for further research in pediatric cardiology. Its favorable safety profile, combined with its antiarrhythmic and potential anti-inflammatory properties, makes it an attractive candidate for development as a pediatric cardiac medication.

Future research should focus on:

-

Preclinical Electrophysiology Studies: Conducting detailed patch-clamp studies to quantify the specific effects of this compound on hERG and other cardiac ion channels to elucidate its precise antiarrhythmic mechanism.

-

Animal Models of Myocarditis: Investigating the efficacy of this compound in reducing myocardial inflammation and improving cardiac function in established pediatric animal models of myocarditis.

-

Larger Clinical Trials: Conducting larger, double-blind, randomized controlled trials to confirm the antiarrhythmic efficacy and safety of this compound in a broader pediatric population with various types of arrhythmias.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the pharmacokinetic and pharmacodynamic profile of this compound in children to optimize dosing regimens for cardiac indications.

References

- 1. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of multiple human cardiac potassium currents by the antihistamine terfenadine: possible mechanism for terfenadine-associated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Pharmacokinetic and Bioavailability Studies of Quifenadine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic and bioavailability profile of Quifenadine in mammals. While detailed public data on this compound is limited, this document synthesizes available information and presents established methodologies for the study of antihistamines, offering a valuable resource for professionals in drug development and research.

Introduction to this compound

This compound, also known under the brand name Phencarol, is a second-generation H1 antihistamine.[1] Chemically, it is a quinuclidine (B89598) derivative.[1] Its mechanism of action involves the competitive blockade of H1 receptors, preventing histamine (B1213489) from binding and eliciting an allergic response.[1] Additionally, this compound activates the enzyme diamine oxidase, which is involved in the breakdown of endogenous histamine, and it helps to stabilize mast cells, further reducing the release of histamine and other inflammatory mediators.[1] A key advantage of this compound over first-generation antihistamines is its reduced sedative effect, as it does not readily cross the blood-brain barrier.[1]

Pharmacokinetic Profile of this compound

Detailed pharmacokinetic data for this compound in a range of mammalian species is not extensively available in publicly accessible literature. However, a study in rats using tritium-labelled this compound has provided some initial insights into its absorption and elimination.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound following intragastric administration in rats.

| Parameter | Value | Species | Administration Route | Source |

| Bioavailability | ≥ 45% | Rat | Intragastric | |

| Time to Maximum Concentration (Tmax) | 1 - 3 hours | Rat | Intragastric |

It is important to note that this data is based on the measurement of radioactivity and may represent the parent drug and its metabolites. Further studies are required to fully characterize the pharmacokinetic profile of this compound in various mammalian species.

Experimental Protocols for Pharmacokinetic Studies

Animal Models

Commonly used mammalian models for pharmacokinetic studies of antihistamines include rats, dogs, and rabbits. The choice of species may depend on the specific objectives of the study, metabolic similarities to humans, and regulatory requirements.

Drug Administration and Dosing

-

Route of Administration: For bioavailability studies, both intravenous (IV) and oral (PO) administration are typically employed. The oral route is usually via oral gavage for rodents or capsules for larger animals.

-

Dose Selection: Doses should be selected based on pre-clinical toxicology and efficacy studies. A range of doses may be used to assess dose-proportionality.

-

Formulation: The drug should be administered in a suitable vehicle. For oral administration, this may be a solution, suspension, or solid dosage form.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases. A typical sampling schedule might include pre-dose, and then 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and validated method for the quantification of this compound in biological matrices.

HPLC Method Parameters for this compound Analysis:

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile:phosphate buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at wavelengths including 210, 220, 230, 240, 250, 260, 280, and 300 nm |

| Sample Preparation | Ultrasonication of the biological matrix (e.g., plasma) followed by dilution and filtration. |

| Validation | The method should be validated for linearity, precision, accuracy, and recovery according to ICH guidelines. |

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Signaling Pathway of H1 Antihistamines

Caption: Simplified signaling pathway of H1 receptor activation and its blockade by this compound.

Metabolism and Excretion

This compound is reported to be metabolized in the liver and its metabolites are primarily excreted through the kidneys. In a study with tritium-labelled this compound in rats, elimination was observed to occur largely via the gastrointestinal tract and kidneys. The specific metabolic pathways and the full profile of metabolites for this compound have not been extensively detailed in the available literature.

Conclusion

This compound is a second-generation H1 antihistamine with a favorable safety profile, particularly concerning its low sedative effects. The available pharmacokinetic data in mammals, primarily from rat studies, indicates good oral absorption. However, a comprehensive characterization of its pharmacokinetic and bioavailability profile across a range of species is still needed. The experimental protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to conduct further studies on this compound and similar compounds, which will be crucial for its potential broader clinical application and regulatory approval in new markets.

References

Quifenadine: An In-depth Technical Guide on its Interaction with Serotonin and Cholinergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine, commercially known as Fenkarol, is a second-generation H1-histamine receptor antagonist with a unique pharmacological profile.[1][2] While its primary therapeutic effects are mediated through the blockade of histamine (B1213489) H1 receptors, it is also reported to possess moderate antiserotonin and weak anticholinergic (cholinolytic) properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on serotonin (B10506) and cholinergic receptor systems. Due to a lack of publicly available, specific quantitative binding and functional data for this compound at these receptors, this document will focus on its qualitatively described effects, detail the standard experimental protocols used to characterize such interactions, and present the relevant signaling pathways.

Introduction to this compound

This compound is a derivative of quinuclidine (B89598) and is distinguished from first-generation antihistamines by its lower lipophilicity, which results in reduced penetration of the blood-brain barrier and consequently, a lower incidence of sedative effects. Beyond its primary antihistaminergic action, this compound is noted for its ability to activate diamine oxidase (histaminase), an enzyme that degrades histamine, contributing to its overall efficacy. The compound's moderate antiserotonin and weak cholinolytic activities suggest a broader mechanism of action that may contribute to its therapeutic profile and potential side effects.

Interaction with the Serotonergic System

This compound is described as having "moderate antiserotonin activity". This suggests that it may act as an antagonist at one or more of the numerous serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Serotonin receptors are implicated in a wide array of physiological functions, and antagonism of these receptors can lead to diverse effects.

Quantitative Data

Table 1: Example Binding Affinities (Ki, nM) of Selected Antihistamines at Serotonin Receptors. This data is for illustrative purposes and does not represent data for this compound.

| Drug | 5-HT1A | 5-HT2A | 5-HT2C |

| Cyproheptadine | 13.8 | 1.1 | 0.4 |

| Pizotifen | 11.0 | 0.7 | 0.2 |

| Ketotifen | 2500 | 16 | 130 |

Data compiled from publicly available pharmacological databases.

Potential Signaling Pathways Affected

Given its described antiserotonin activity, this compound could potentially modulate signaling pathways coupled to various 5-HT receptors. The most common of these are the G-protein coupled receptors (GPCRs) of the 5-HT1 and 5-HT2 families.

-

5-HT1 Receptors: These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: Gi/o-coupled 5-HT1 receptor signaling pathway.

-

5-HT2 Receptors: This family of receptors is primarily coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Gq/11-coupled 5-HT2 receptor signaling pathway.

Interaction with the Cholinergic System

This compound is reported to have "weak cholinolytic" or "anticholinergic" activity. This implies that it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors. Anticholinergic effects are common among first-generation antihistamines and can lead to side effects such as dry mouth, blurred vision, and urinary retention. The weak nature of this compound's anticholinergic activity suggests these effects are less pronounced.

Quantitative Data

As with its serotonergic activity, specific binding affinity (Ki or pKi) or functional antagonism (pA2 or IC50) values for this compound at the five muscarinic receptor subtypes (M1-M5) are not documented in the available literature. For comparative purposes, the table below shows the antimuscarinic potencies of other antihistamines.

Table 2: Example Antimuscarinic Potencies (pA2) of Selected Antihistamines. This data is for illustrative purposes and does not represent data for this compound.

| Drug | M1 Receptor | M2 Receptor | M3 Receptor |

| Diphenhydramine | 7.8 | 7.9 | 8.1 |

| Chlorpheniramine | 6.5 | 6.4 | 6.7 |

| Loratadine | 5.5 | 5.4 | 5.6 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. Data compiled from various pharmacological studies.

Potential Signaling Pathways Affected

Muscarinic receptors are GPCRs that are broadly classified into two groups based on their G-protein coupling.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating the PLC-IP3-DAG pathway, similar to 5-HT2 receptors, leading to cellular excitation.

Caption: Gq/11-coupled M1/M3/M5 receptor signaling.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, resulting in inhibitory cellular responses.

Caption: Gi/o-coupled M2/M4 receptor signaling pathway.

Experimental Protocols for Receptor Characterization

To determine the quantitative interaction of a compound like this compound with serotonin and cholinergic receptors, a series of in vitro pharmacological assays are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the unlabeled test compound.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., recombinant cells overexpressing a specific 5-HT or muscarinic receptor subtype).

-

A high-affinity radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors, [3H]-N-methylscopolamine ([3H]-NMS) for muscarinic receptors).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, determining whether it is an agonist, antagonist, or inverse agonist, and its potency (EC50 or IC50).

-

Objective: To quantify the ability of a test compound to inhibit the functional response induced by an agonist.

-

Example (for Gq-coupled receptors): Calcium Mobilization Assay

-

Materials:

-

Whole cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A or M3).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A known agonist for the receptor (e.g., serotonin or acetylcholine).

-

Test compound (this compound).

-

A fluorescence plate reader.

-

-

Methodology:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with a fixed concentration of the agonist.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

-

Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).

-

The pA2 value can be calculated from the Schild equation to determine the potency of the antagonist.

-

-

-

Example (for Gi-coupled receptors): cAMP Assay

-

Materials:

-

Whole cells expressing the Gi-coupled receptor of interest (e.g., 5-HT1A or M2).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

A known agonist for the receptor.

-

Test compound (this compound).

-

A kit for measuring cAMP levels (e.g., HTRF, ELISA).

-

-

Methodology:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Treat the cells with the agonist to inhibit adenylyl cyclase.

-

Stimulate the cells with forskolin to increase cAMP production.

-

Measure the intracellular cAMP levels.

-

Determine the concentration of the test compound that reverses the agonist-induced inhibition of cAMP production (IC50).

-

-

Conclusion

This compound is a multifaceted antihistamine with a pharmacological profile that extends beyond H1 receptor antagonism to include moderate antiserotonin and weak anticholinergic activities. While specific quantitative data on these secondary activities are lacking in the current literature, the qualitative descriptions suggest that this compound may interact with various 5-HT and muscarinic receptor subtypes. A thorough characterization of these interactions using standard in vitro pharmacological assays would provide a more complete understanding of this compound's mechanism of action and could help to better predict its full range of clinical effects and potential adverse reactions. Further research is warranted to elucidate the precise molecular targets of this compound within the serotonergic and cholinergic systems.

References

- 1. kg.olainfarm.com [kg.olainfarm.com]

- 2. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 3. ФЕНКАРОЛ ® (50 мг №15) - Акционерное общество Олайнфарм [kg.olainfarm.com]